Lipophilicity (LogP) Differential vs. Unsubstituted Core Scaffold
The 3-methyl substitution in 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione significantly increases lipophilicity compared to the unsubstituted 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione core. This alters predicted membrane permeability and distribution characteristics. [1] [2]
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.22 (or 0.757 depending on computation method) |
| Comparator Or Baseline | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione (unsubstituted, CAS 5118-94-5): XLogP3 = 0.5 |
| Quantified Difference | Increase of 0.72 to 0.26 LogP units, indicating ~5- to 2-fold higher lipophilicity. |
| Conditions | Computed properties; target LogP from Chemsrc (1.22380) and Chemscene (0.757); comparator XLogP3 from PubChem. |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability, which can affect cellular uptake, blood-brain barrier penetration, and in vivo distribution, making the 3-methyl derivative a distinct tool compound for CNS-targeted studies.
- [1] Chemsrc. (3S)-3-Methyl-1,4-benzodiazepine-2,5-dione (CAS 104873-98-5). LogP: 1.22380. https://m.chemsrc.com/en/cas/104873-98-5_102945.html View Source
- [2] PubChem. 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione (CID 600572). XLogP3: 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dihydro-1H-1_4-benzodiazepine-2_5-dione View Source
